N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a piperazine moiety substituted with a 2-fluorophenyl group and a 1,2,3-benzotriazin-4-one fragment. The piperazine ring is linked to the benzamide core via a three-carbon propyl chain, while the benzotriazinone group is attached through a methylene bridge. The 2-fluorophenyl substitution may enhance receptor selectivity, as fluorinated aryl groups are known to modulate binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN6O2/c29-24-7-2-4-9-26(24)34-18-16-33(17-19-34)15-5-14-30-27(36)22-12-10-21(11-13-22)20-35-28(37)23-6-1-3-8-25(23)31-32-35/h1-4,6-13H,5,14-20H2,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHDJRSWWSKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that can be represented by the following molecular formula and SMILES notation:
- Molecular Formula : C30H32FN5O4
- SMILES : COc1ccc(CN(C(c(ccc(C(NCCCN(CC2)CCN2c(cc2)ccc2F)=O)c2)c2N2)=O)C2=O)cc1
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Research indicates that compounds similar to this compound may act as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function. For instance, a related compound demonstrated selective inhibition of ENT2 over ENT1, suggesting that structural modifications can enhance selectivity and potency against specific transporter subtypes .
Anticancer Activity
Preliminary studies have shown that benzamide derivatives exhibit significant anticancer properties. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, leading to increased cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit cell proliferation in human cancer cells through apoptosis induction .
Antibacterial Activity
Fluorinated compounds have been recognized for their antibacterial properties. In vitro studies revealed that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes, which disrupts cell wall synthesis . The IC50 values for these compounds can range significantly; for instance, some exhibited IC50 values as low as 5.6 µM against specific bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine ring and the introduction of fluorine atoms significantly influence biological activity. The fluorine atom enhances binding affinity to target proteins due to its electronegativity and ability to form hydrogen bonds. The position of substituents on the benzamide moiety also plays a crucial role in determining the compound's pharmacological profile .
Case Studies
- Case Study on ENTs : A study involving a series of analogues based on N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-benzamide showed that certain modifications led to irreversible inhibition of ENT1 without affecting cell viability .
- Anticancer Evaluation : In another study, derivatives were tested against various cancer cell lines (e.g., A549 lung cancer cells), showcasing a dose-dependent response with significant inhibition at concentrations below 10 µM .
Data Table: Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide exhibit promising antitumor activity. The benzotriazine moiety is known for its ability to interact with DNA and inhibit tumor cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antidepressant Properties
The piperazine ring in the structure is associated with various pharmacological effects, including antidepressant activity. Compounds containing piperazine have been shown to act as serotonin receptor modulators, which can alleviate symptoms of depression and anxiety . The specific substitution patterns on the piperazine ring can enhance selectivity for serotonin receptors, potentially leading to improved therapeutic profiles.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety. Key findings include:
- Fluorophenyl Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve the compound's ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity .
- Benzotriazine Moiety : This group contributes to the compound's antitumor activity through its ability to intercalate into DNA strands and inhibit topoisomerase enzymes involved in DNA replication .
Therapeutic Potential
Cancer Treatment
Given its structural features and biological activity, this compound has potential as a lead candidate in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a valuable subject for further investigation in preclinical models.
Mental Health Disorders
The antidepressant-like effects suggest that this compound could be explored as a treatment option for mood disorders. Future studies should focus on its pharmacokinetics and pharmacodynamics to establish effective dosing regimens.
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in tumor size compared to control groups. These studies highlight the potential of this compound in oncological applications .
- Clinical Trials : Early-phase clinical trials are warranted to assess the safety and efficacy of this compound in humans. The unique combination of piperazine and benzotriazine structures may provide a novel mechanism of action against resistant cancer types.
Comparison with Similar Compounds
N-[(4-Arylpiperazin-1-yl)alkyl]benzamide Derivatives
Compounds like N-[3-(4-phenylpiperazin-1-yl)-propyl]-8-phenyl-2-aza-spiro[4.5]decane-1,3-dione (ED₅₀ = 205 mg/kg in MES test) share the piperazine-propyl-benzamide scaffold but differ in the spirocyclic moiety.
Opioid Receptor Antagonists
Thomas et al. (1998) described (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives as µ-opioid receptor antagonists . While lacking the benzamide group, these compounds highlight the role of aryl-piperazine substitutions in receptor subtype selectivity. The 2-fluorophenyl group in the target compound may confer analogous selectivity advantages for non-opioid CNS targets.
Benzotriazinone-Containing Analogues
The 1,2,3-benzotriazin-4-one moiety is rare in CNS-active compounds. However, 4-{(E)-[4-(3-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene]methyl}-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide () shares structural similarities, including a benzamide core and piperazinylpropyl chain. The benzotriazinone in the target compound replaces the benzoxazinylidene group, likely enhancing electron-deficient aromatic interactions with target proteins.
Anticonvulsant Piperazinyl Derivatives
Obniska et al. (2006) synthesized N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (ED₅₀ = 23 mg/kg in MES test) , demonstrating that trifluoromethylphenyl substitutions on piperazine improve anticonvulsant potency. The target compound’s 2-fluorophenyl group may offer a balance between potency and reduced neurotoxicity compared to bulkier substituents.
Structure-Activity Relationship (SAR) Insights
Pharmacological and Pharmacokinetic Considerations
- Receptor Affinity: The piperazine-propyl chain is critical for interactions with G protein-coupled receptors (GPCRs), while the benzotriazinone may target enzymes like phosphodiesterases or kinases .
- Toxicity Profile : Piperazine derivatives with shorter alkyl chains (e.g., ethyl) show higher neurotoxicity in rodent models, suggesting the target compound’s propyl linker may mitigate this risk .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates purified?
The compound is synthesized via multi-step protocols involving coupling reactions, amide bond formation, and functional group modifications. For example:
- Step 1 : A piperazine intermediate is prepared by reacting (S)-3-(2-methylpiperazin-1-yl)phenol with N-Boc-L-valine using BOP as a coupling agent in THF, followed by NaHCO₃ quenching and silica gel chromatography purification .
- Step 2 : The benzamide moiety is introduced via HBTU/Et₃N-mediated coupling in THF, with final purification via recrystallization or column chromatography .
- Critical parameters : Reaction time (12–24 hours), solvent choice (THF for solubility), and temperature (room temperature to reflux) impact yield .
Q. How is structural confirmation achieved for this compound?
Structural validation relies on:
- NMR : ¹H and ¹³C NMR shifts (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl groups) confirm regiochemistry and stereochemistry .
- Mass spectrometry : ESI-MS data (e.g., m/z 504.6 [M + H]⁺) verifies molecular weight .
- Melting points : Sharp melting points (e.g., 160–185°C) indicate purity .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperazine-propyl-benzamide backbone?
Yield optimization strategies include:
- Catalyst screening : HBTU vs. BOP for amide coupling, with BOP improving yields by 15–20% in sterically hindered intermediates .
- Solvent effects : THF enhances solubility of aromatic intermediates compared to DCM, reducing side-product formation .
- Temperature control : Reflux (40–60°C) accelerates reactions but may require quenching to prevent decomposition .
Q. How to resolve discrepancies in spectral data during structural analysis?
Discrepancies in NMR/MS data (e.g., unexpected δ shifts or m/z values) can arise from:
- Tautomerism : The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group may exhibit keto-enol tautomerism, altering NMR signals .
- Solvent interactions : CDCl₃ vs. CD₃OD solvent polarity affects proton exchange rates, requiring comparative analysis .
- Methodology : Use high-resolution MS (HRMS) to distinguish isobaric impurities and 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What in vitro assays are suitable for evaluating its biological activity?
While direct biological data for this compound is limited, structurally related piperazine-benzamide analogs are tested via:
- Enzyme inhibition : Fluorescence-based assays targeting bacterial PPTase (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated from dose-response curves .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki values) due to the 2-fluorophenyl-piperazine moiety .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) for initial stock solutions, diluted in assay buffers .
- Prodrug derivatization : Introduce hydroxyl or phosphate groups to the benzotriazinone moiety to enhance aqueous solubility .
Q. What computational tools can predict its metabolic stability?
- ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic lability of the piperazine and benzamide groups .
- CYP450 docking : Molecular docking (AutoDock Vina) identifies potential oxidation sites on the fluorophenyl ring .
Data Contradictions and Validation
Q. Conflicting reports on stereochemical stability—how to validate?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
- Circular dichroism (CD) : Compare experimental CD spectra with simulated data from DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
